3-Methyl-5-vinylpyridine
Overview
Description
3-Methyl-5-vinylpyridine is a pyridine-based compound with the molecular formula C8H9N. It is known for its unique properties and potential applications in various scientific fields. The compound is characterized by a pyridine ring substituted with a methyl group at the third position and a vinyl group at the fifth position.
Mechanism of Action
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-vinylpyridine. It is known that the compound should be stored in a sealed container in a dry environment at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-vinylpyridine typically involves the reduction of methyl 6-methylnicotinate to 2-methyl-5-pyridyl formaldehyde, followed by a reaction with a phosphorus ylide reagent . This method aims to reduce synthetic steps, simplify processing procedures, increase yield, save costs, and protect the environment effectively .
Industrial Production Methods: Industrial production of this compound often employs the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia . This reaction is carried out at high temperatures and pressures, typically around 200–300°C and 12–13 MPa, respectively . The use of paraldehyde as a reactant allows for good reaction management and avoids spontaneous self-oligomerization .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-vinylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate, iodate, and bromates.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon.
Substitution: Halogenation reactions using halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce saturated pyridine derivatives .
Scientific Research Applications
3-Methyl-5-vinylpyridine has gained significant attention in scientific research due to its unique properties. It is used in the synthesis of polyvinylpyridine-based electrodes, which are applied in sensors and electrochemical applications . The compound is also utilized in the production of resins and as an intermediate in the synthesis of other pyridine-based compounds .
In the field of medicine, this compound has been studied for its potential use in antitumor therapies. Copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine have shown promise in increasing the efficacy of cytostatic agents in chemotherapy .
Comparison with Similar Compounds
- 2-Methyl-5-vinylpyridine
- 4-Vinylpyridine
- 2-Vinylpyridine
Comparison: 3-Methyl-5-vinylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to 2-Methyl-5-vinylpyridine, this compound has a different position of the methyl group, affecting its reactivity and applications . Similarly, 4-Vinylpyridine and 2-Vinylpyridine differ in the position of the vinyl group, leading to variations in their chemical behavior and uses .
Properties
IUPAC Name |
3-ethenyl-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-4-7(2)5-9-6-8/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAMCQRXSYEGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363810 | |
Record name | 3-Methyl-5-vinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51961-51-4 | |
Record name | 3-Methyl-5-vinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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